molecular formula C15H17NO4 B4068825 ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate

ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate

Cat. No. B4068825
M. Wt: 275.30 g/mol
InChI Key: GXFFQUPVBLZFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate, also known as ethyl 2-cyano-3-(4-isopropoxyphenyl)-2-propenoate, is a chemical compound with the molecular formula C16H19NO4. It is a yellowish powder that is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to a decrease in cell proliferation and ultimately cell death.
Biochemical and physiological effects:
Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells such as breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate in lab experiments is its versatility. It can be used as a building block in the synthesis of other organic compounds and as a ligand in coordination chemistry. In addition, it has potential anticancer and antimicrobial properties, making it a promising compound for further research.
However, one of the limitations of using ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate in lab experiments is its toxicity. It has been shown to be toxic to human cells at high concentrations, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to predict its effects on biological systems.

Future Directions

There are several future directions for research on ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate. One direction is to further investigate its potential anticancer and antimicrobial properties. Another direction is to study its potential as a fluorescent probe for biological imaging. In addition, further research is needed to fully understand its mechanism of action and its effects on biological systems.
Conclusion:
In conclusion, ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is a versatile chemical compound that is used in scientific research for various purposes. It can be synthesized using various methods and has potential anticancer and antimicrobial properties. However, its toxicity and mechanism of action need to be further investigated. Overall, ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is a promising compound for further research in the field of organic chemistry and biological sciences.

Scientific Research Applications

Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is used in scientific research for various purposes. It is commonly used as a building block in the synthesis of other organic compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe for biological imaging. In addition, it has been studied for its potential anticancer and antimicrobial properties.

properties

IUPAC Name

ethyl 3-cyano-2-oxo-3-(4-propan-2-yloxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-19-15(18)14(17)13(9-16)11-5-7-12(8-6-11)20-10(2)3/h5-8,10,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFQUPVBLZFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-2-oxo-3-[4-(propan-2-yloxy)phenyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate

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